

# The Discovery and Development of Ivermectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Iveme    |           |  |  |  |
| Cat. No.:            | B1236460 | Get Quote |  |  |  |

#### **Abstract**

This technical guide provides an in-depth chronicle of the discovery and development of Ivermectin, a broad-spectrum antiparasitic agent that has had a profound impact on global health. The narrative traces the journey from the initial isolation of Streptomyces avermitilis from a Japanese soil sample to the synthesis of Ivermectin and its subsequent development for both veterinary and human applications. This document details the key scientific milestones, experimental methodologies, and the unique public-private partnership that facilitated its widespread use in combating devastating parasitic diseases like Onchocerciasis (River Blindness) and Lymphatic Filariasis. It is intended for an audience of researchers, scientists, and drug development professionals, offering a comprehensive overview of this Nobel Prizewinning discovery.

#### Introduction

Ivermectin, a semi-synthetic derivative of the avermectin family of macrocyclic lactones, stands as a landmark achievement in modern medicine.[1][2] Its discovery and development were the result of a pioneering international collaboration between the Kitasato Institute in Japan and the Merck Sharp & Dohme (MSD) Research Laboratories in the United States.[2] Initially introduced as a revolutionary veterinary drug for controlling a wide range of internal and external parasites, its true "wonder drug" status was cemented with its successful application in human medicine.[1][3] This guide will explore the scientific journey of Ivermectin, from the foundational discovery of its natural precursor to its pivotal role in global campaigns to eliminate neglected tropical diseases.



# The Discovery of Avermectin

The story of Ivermectin begins in the 1970s with a systematic screening program for novel antimicrobial and antiparasitic agents from natural sources.

#### **Isolation of Streptomyces avermitilis**

Dr. Satoshi Ōmura, a microbiologist at the Kitasato Institute in Tokyo, focused his research on isolating and culturing microorganisms from soil samples collected across Japan.[4] His team employed innovative techniques to selectively isolate and culture rare actinomycetes, a group of bacteria known for producing a diverse array of bioactive compounds.[5] In 1970, a particular strain of actinomycete was isolated from a soil sample collected near a golf course in Kawana, on the southeast coast of Honshu, Japan.[6] This strain, later identified as a new species, was named Streptomyces avermitilis.[7][8]

#### The Merck-Kitasato Collaboration

Under a research agreement, Dr. Ōmura's team sent cultured broths from promising microbial isolates to the Merck Institute for Therapeutic Research in New Jersey, USA.[9] There, a team led by Dr. William C. Campbell was tasked with screening these samples for anthelmintic properties.[5]

# Preclinical Development and the Birth of Ivermectin

The initial screening at Merck was crucial in identifying the potent antiparasitic activity within the S. avermitilis culture.

# **Experimental Protocols: In Vivo Anthelmintic Screening**

The Merck team utilized an in vivo screening model, which was instrumental in identifying the specific activity of the avermectins while filtering out non-specific toxicity.[7]

Protocol: Primary Anthelmintic Screening in Mice[7]

- Animal Model: Laboratory mice.
- Parasite:Nematospiroides dubius (now known as Heligmosomoides polygyrus), an intestinal nematode that establishes chronic infections in mice.[7][10]



#### • Procedure:

- Mice were experimentally infected with N. dubius.
- The fermentation broth from the S. avermitilis culture (designated OS-3153) was mixed with standard milled mouse feed (Purina Lab Chow).[11]
- Infected mice were fed this medicated diet for a period of six consecutive days.
- A control group of infected mice received a non-medicated diet.
- Endpoint Measurement: The primary endpoint was the complete clearance of worms from the gastrointestinal tract of the treated mice. Fecal egg counts and adult worm burdens were assessed post-treatment.[11]

One culture from the S. avermitilis isolate demonstrated remarkable efficacy, completely clearing the N. dubius infection in the initial test.[5][7]

### **Identification and Optimization of Avermectins**

Following the successful in vivo screening, the active compounds were isolated and characterized.

- Compound Isolation: Merck chemists isolated a family of eight closely related 16-membered macrocyclic lactones, which they named "avermectins" (from a meaning "without" and vermis meaning "worms").[5][12]
- Potency and Selection: Among the various avermectins, "avermectin B1" was identified as
  the most potent component when administered orally.[5] Avermectin B1 is a mixture of two
  homologous compounds: Avermectin B1a (>80%) and Avermectin B1b (<20%).</li>
- Creation of Ivermectin: To enhance its safety profile and stability, Avermectin B1 underwent a
  chemical modification process.[13] Selective catalytic hydrogenation of the double bond at
  the C22-23 position of Avermectin B1 yielded 22,23-dihydroavermectin B1, a compound that
  was named Ivermectin.[5] This new derivative retained the high potency of its parent
  compound but with an improved safety margin.[13]





Click to download full resolution via product page

Figure 1: Ivermectin Discovery and Preclinical Workflow



## **Clinical Development for Human Use**

The extraordinary success of Ivermectin in veterinary medicine prompted investigations into its potential for treating human parasitic diseases.[14] This transition was championed by Dr. Mohammed Aziz at Merck, who, in collaboration with the World Health Organization (WHO), spearheaded the clinical development for onchocerciasis.[6][9]

## **Onchocerciasis (River Blindness)**

At the time, existing treatments for onchocerciasis, caused by the filarial worm Onchocerca volvulus, were highly toxic and difficult to administer.[1]

Protocol: Phase I Clinical Trials (1981)[9]

- Objective: To assess the safety, tolerability, and microfilaricidal activity of Ivermectin in humans infected with O. volvulus.
- Study Population:
  - Initial trial: 32 patients in Senegal.
  - Follow-up trial: 20 West African immigrants in Paris.
- Methodology:
  - Dose-Escalation Design: The study began with a very low single dose of 5 μg/kg to ensure safety.
  - Doses were gradually increased in subsequent cohorts.
  - Efficacy Assessment: The primary parasitological endpoint was the reduction in the density of microfilariae in the skin. Skin snips were taken from patients before and at various intervals after treatment, and the number of emerging microfilariae was counted.
  - Safety Monitoring: Patients were closely monitored for adverse reactions, particularly the Mazzotti reaction (a hypersensitivity response to dying microfilariae), and for any ocular side effects.



- · Key Findings:
  - A single oral dose of 30 μg/kg substantially decreased skin microfilariae counts.[9]
  - The effect was long-lasting, persisting for at least 6 months.
  - Doses up to 200 µg/kg were well-tolerated with no serious adverse events observed.[9]
     [15]

These initial trials confirmed that Ivermectin was a safe and potent microfilaricidal agent in humans, paving the way for larger-scale studies and its eventual registration for human use in 1987 under the brand name Mectizan®.[5][6]

# Lymphatic Filariasis (Elephantiasis)

Following its success against onchocerciasis, Merck, in collaboration with the TDR (Special Programme for Research and Training in Tropical Diseases), initiated trials in the mid-1980s to evaluate Ivermectin's efficacy against lymphatic filariasis, caused by worms such as Wuchereria bancrofti.[9]

- Clinical Trials: Multi-center field trials were conducted to evaluate Ivermectin alone and in combination with diethylcarbamazine (DEC).[9]
- Combination Therapy: Studies showed that co-administration of Ivermectin with albendazole
  was highly effective.[16] Ivermectin paralyzes the microfilariae, while albendazole disrupts
  the parasite's metabolism.[16][17] This dual-action combination became the cornerstone of
  global campaigns to eliminate lymphatic filariasis.[6]

# **Quantitative Data Summary**

The efficacy of Ivermectin has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from its development.

Table 1: Preclinical Efficacy of Avermectins in Animal Models



| Compound   | Animal<br>Model | Parasite                              | Route of<br>Administrat<br>ion | Efficacy               | Reference |
|------------|-----------------|---------------------------------------|--------------------------------|------------------------|-----------|
| Avermectin | Mouse           | Heligmoso<br>moides<br>polygyrus      | Oral<br>(medicated<br>feed)    | 100% worm<br>clearance | [7]       |
| Ivermectin | Jird            | Trichostrongy<br>lus<br>colubriformis | Oral                           | High efficacy          | [7]       |
| Ivermectin | Sheep           | Various<br>nematodes                  | Oral                           | High efficacy          | [7]       |

| Ivermectin | Cattle | Various nematodes | Subcutaneous injection (200  $\mu g/kg)$  | Complete clearance of infections |[18] |

Table 2: Clinical Efficacy of Ivermectin in Onchocerciasis

| Parameter                       | Dose                                       | Time Post-<br>Treatment | Result                                 | Reference |
|---------------------------------|--------------------------------------------|-------------------------|----------------------------------------|-----------|
| Dermal<br>Microfilarial<br>Load | Single Oral<br>Dose (150<br>µg/kg)         | 2 days                  | ~78%<br>reduction                      | [9]       |
| Dermal<br>Microfilarial Load    | Single Oral Dose<br>(150 μg/kg)            | 2 weeks                 | ~98% reduction                         | [9]       |
| Dermal<br>Microfilarial Load    | Single Oral Dose<br>(150 μg/kg)            | 12 months               | Counts remain at very low levels       | [9]       |
| Ocular<br>Microfilarial Load    | Single Oral Dose<br>(100-200 μg/kg)        | 12 months               | Significant reduction vs. placebo      | [15]      |
| Adult Female<br>Worm Fertility  | Annual Doses<br>(150 μg/kg) for 3<br>years | 3 years                 | ~50% reduction in worm life expectancy | [19]      |



| Adult Female Worm Fertility | Quarterly Doses (150  $\mu$ g/kg) for 3 years | 3 years | ~70% reduction in worm life expectancy |[19] |

#### **Mechanism of Action**

Ivermectin exerts its potent anthelmintic effect by targeting the nervous system of invertebrate parasites.[3]

- Primary Target: The primary molecular target of Ivermectin is the glutamate-gated chloride ion channels (GluCls), which are found exclusively in the nerve and muscle cells of invertebrates.[6][7]
- Mode of Action:
  - Ivermectin binds with high affinity to a unique site on the GluCl receptor, distinct from the glutamate binding site.[7]
  - This binding locks the channel in an open state, leading to an increased and persistent influx of chloride ions (Cl<sup>-</sup>) into the cell.[5][6]
  - The influx of negative ions causes hyperpolarization of the neuronal or muscle cell membrane.[9]
  - This sustained hyperpolarization leads to flaccid paralysis and eventual death of the parasite.[3]
- Selective Toxicity: The high safety profile of Ivermectin in mammals is due to two main factors: 1) mammals do not have glutamate-gated chloride channels, and 2) Ivermectin has a low affinity for other mammalian ligand-gated channels and generally does not cross the blood-brain barrier at therapeutic doses.[5][6]





Click to download full resolution via product page

Figure 2: Ivermectin's Mechanism of Action on GluCl Channels

# The Mectizan® Donation Program

A critical chapter in the history of Ivermectin is its distribution for human use. Recognizing that the populations most affected by onchocerciasis could not afford the treatment, Merck's then-CEO, Dr. P. Roy Vagelos, announced in 1987 that the company would donate Mectizan® free of charge for as long as needed.[3][6]

• Establishment: The Mectizan® Donation Program (MDP) was established to oversee the distribution of the drug through a unique public-private partnership involving Merck, the WHO, the World Bank, and various non-governmental organizations.[1][17]



- Expansion: In 1998, the donation was expanded to include treatment for lymphatic filariasis in African nations where the disease is co-endemic with onchocerciasis.[6][17]
- Impact: The MDP is the longest-running, disease-specific drug donation program of its kind.
   [17] It has enabled the treatment of hundreds of millions of people annually and has been instrumental in dramatically reducing the prevalence of river blindness and lymphatic filariasis, preventing countless cases of blindness and disability.

## Conclusion

The discovery and development of Ivermectin represent a triumph of scientific innovation, collaboration, and corporate philanthropy. The journey from a single soil microbe to a drug that has saved millions from debilitating parasitic diseases earned Satoshi Ōmura and William C. Campbell the 2015 Nobel Prize in Physiology or Medicine. The story of Ivermectin serves as a powerful model for drug discovery from natural products and highlights the profound impact that can be achieved when scientific advancement is coupled with a commitment to global health equity. Its continued use in mass drug administration programs offers the promise of eliminating ancient scourges and improving the lives of billions in the world's most vulnerable communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Mectizan Donation Program: 20 years of successful collaboration a retrospective -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merck & Co. Wikipedia [en.wikipedia.org]
- 3. Project MUSE Profitable Gifts: A History of the Merck Mectizan Donation Program and Its Implications for International Health [muse.jhu.edu]
- 4. A community trial of ivermectin for onchocerciasis in Sierra Leone: clinical and parasitological responses to the initial dose. | Semantic Scholar [semanticscholar.org]
- 5. Ivermectin Wikipedia [en.wikipedia.org]

#### Foundational & Exploratory





- 6. mectizan.org [mectizan.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comparison of 6-, 12-, and 24-monthly dosing with ivermectin for treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ivermectin, 'Wonder drug' from Japan: the human use perspective PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. scribd.com [scribd.com]
- 12. Clinical Treatment of Onchocerciasis | Filarial Worms | CDC [cdc.gov]
- 13. Effect of single-dose ivermectin therapy on human Onchocerca volvulus infection with onchocercal ocular involvement PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lymphatic filariasis Wikipedia [en.wikipedia.org]
- 15. merck.com [merck.com]
- 16. Therapeutic and Formulation Advances of Ivermectin in Veterinary and Human Medicine [mdpi.com]
- 17. Macrofilaricidal Efficacy of Repeated Doses of Ivermectin for the Treatment of River Blindness PMC [pmc.ncbi.nlm.nih.gov]
- 18. taskforce.org [taskforce.org]
- 19. The effects of high-dose ivermectin regimens on Onchocerca volvulus in onchocerciasis patients PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Ivermectin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236460#ivermectin-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com